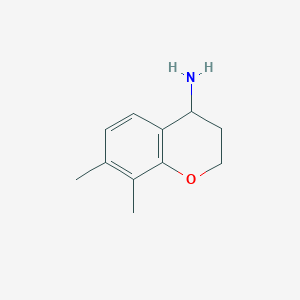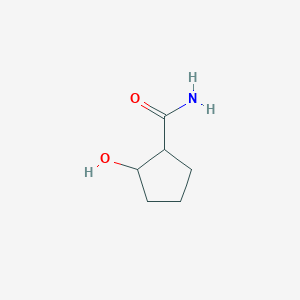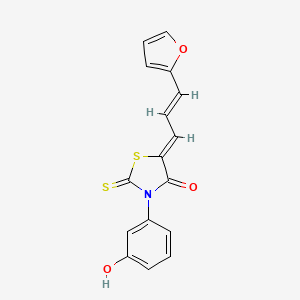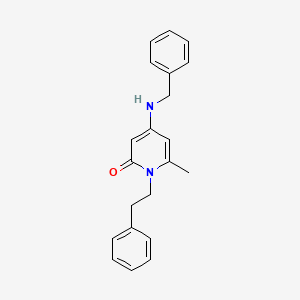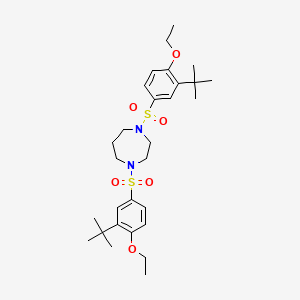
1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanol is an organic compound characterized by a pyridine ring substituted with a 4-chlorophenyl group and a hydroxyl group on the ethanol side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 2-methylpyridine.
Grignard Reaction: The 4-chlorobenzaldehyde undergoes a Grignard reaction with a suitable Grignard reagent (e.g., methylmagnesium bromide) to form the corresponding alcohol.
Coupling Reaction: The resulting alcohol is then coupled with 2-methylpyridine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanone.
Reduction: Formation of 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethane.
Substitution: Formation of derivatives with various substituents replacing the chlorine atom.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl group can form hydrogen bonds, while the aromatic rings can participate in π-π interactions, influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Chlorophenyl)ethanol: Similar in structure but lacks the pyridine ring.
2-Methyl-3-pyridinol: Contains the pyridine ring but lacks the chlorophenyl group.
4-Chlorobenzyl alcohol: Contains the chlorophenyl group but lacks the pyridine ring.
Uniqueness
1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanol is unique due to the combination of the pyridine ring and the chlorophenyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler analogs.
Propiedades
Fórmula molecular |
C14H14ClNO |
|---|---|
Peso molecular |
247.72 g/mol |
Nombre IUPAC |
1-[6-(4-chlorophenyl)-2-methylpyridin-3-yl]ethanol |
InChI |
InChI=1S/C14H14ClNO/c1-9-13(10(2)17)7-8-14(16-9)11-3-5-12(15)6-4-11/h3-8,10,17H,1-2H3 |
Clave InChI |
GOOICOWTQUACDO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)C2=CC=C(C=C2)Cl)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


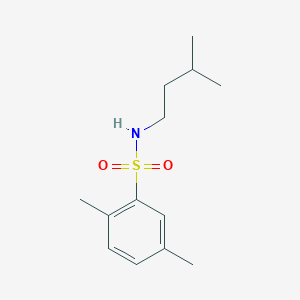
![4-amino-3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazole-5-carboxamide](/img/structure/B12118559.png)
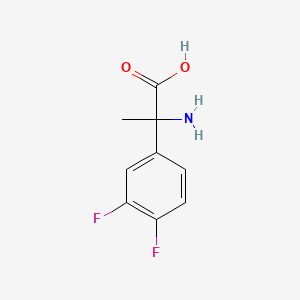
![(2Z,5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B12118563.png)
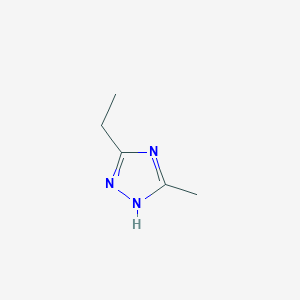

![Butanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-methoxy-](/img/structure/B12118587.png)
